molecular formula C15H23NO2 B5693423 N-(3,5-dimethoxybenzyl)cyclohexanamine CAS No. 356093-66-8

N-(3,5-dimethoxybenzyl)cyclohexanamine

Cat. No. B5693423
CAS RN: 356093-66-8
M. Wt: 249.35 g/mol
InChI Key: JVKDFAYHZSCPFF-UHFFFAOYSA-N
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Description

“N-(3,5-dimethoxybenzyl)cyclohexanamine” is a chemical compound with the molecular formula C15H23NO2 . It is a derivative of cyclohexanamine, which is an organic compound belonging to the aliphatic amine class .


Synthesis Analysis

The synthesis of “this compound” could potentially be similar to the synthesis of cyclohexylamine, which is produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It can also be prepared by alkylation of ammonia using cyclohexanol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H23NO2.BrH/c1-17-14-8-12 (9-15 (10-14)18-2)11-16-13-6-4-3-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H . This indicates the presence of a bromine atom in the compound, which is consistent with the hydrobromide form of the compound .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 330.27 .

Scientific Research Applications

Photochemical Studies

  • Photochemistry of 3,5-Dimethoxybenzyl Derivatives : Research by DeCosta et al. (2000) explored the photochemistry of 3,5-dimethoxybenzyl compounds. This study is significant as it provides insights into the behavior of compounds under light, which is crucial in the field of photochemistry and could have implications for the use of N-(3,5-dimethoxybenzyl)cyclohexanamine in similar contexts (DeCosta et al., 2000).

Alzheimer's Therapy

  • Potential in Alzheimer's Disease Therapy : A study by Storr et al. (2009) on tetrahydrosalens, which are structurally related to this compound, highlighted their potential as therapeutics for Alzheimer's disease. This could imply similar potentials for this compound in the treatment or management of neurological conditions (Storr et al., 2009).

Analytical and Forensic Chemistry

  • Analytical Characterization : The work by Abiedalla et al. (2021) on the GC-MS analysis of N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, a category related to this compound, showcases the importance of these compounds in analytical and forensic chemistry for the identification of novel psychoactive substances (Abiedalla et al., 2021).

Spectroscopy and Material Science

  • Vibrational Spectra Analysis : The study of the vibrational spectra of 3,5-dimethoxybenzyl alcohol by Han et al. (2010) is crucial for understanding the molecular properties of related molecules like this compound. This research provides foundational knowledge for further applications in material science and drug development (Han et al., 2010).

Safety and Hazards

The safety data sheet (SDS) for “N-(3,5-dimethoxybenzyl)cyclohexanamine” provides information on its potential hazards . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-8-12(9-15(10-14)18-2)11-16-13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKDFAYHZSCPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2CCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354512
Record name N-(3,5-dimethoxybenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

356093-66-8
Record name N-(3,5-dimethoxybenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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